molecular formula C10H13NO4 B8507618 (4-Aminomethyl-2-methoxy-phenoxy)acetic Acid

(4-Aminomethyl-2-methoxy-phenoxy)acetic Acid

Cat. No. B8507618
M. Wt: 211.21 g/mol
InChI Key: PNBPHZSXQPLOAV-UHFFFAOYSA-N
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Patent
US06476076B1

Procedure details

A solution of 16 (0.276 g, 0.8 mmol) in MeOH (5 mL) was treated with 10% palladium on carbon (30 mg) and hydrogenated under a balloon of hydrogen for 30 min. The reaction mixture was filtrated and the filtrate was concentrated to give 17 as white solid (0.093 g, 55%) which was used to next step without further purification.
Name
16
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Yield
55%

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH2:12][C:13]1[CH:23]=[CH:22][C:16]([O:17][CH2:18][C:19]([OH:21])=[O:20])=[C:15]([O:24][CH3:25])[CH:14]=1)=O)C1C=CC=CC=1.[H][H]>CO.[Pd]>[NH2:11][CH2:12][C:13]1[CH:23]=[CH:22][C:16]([O:17][CH2:18][C:19]([OH:21])=[O:20])=[C:15]([O:24][CH3:25])[CH:14]=1

Inputs

Step One
Name
16
Quantity
0.276 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCC1=CC(=C(OCC(=O)O)C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC(=C(OCC(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.093 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.